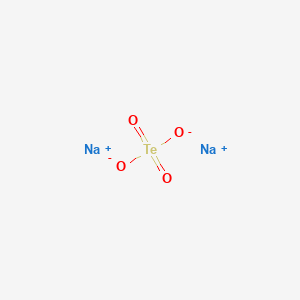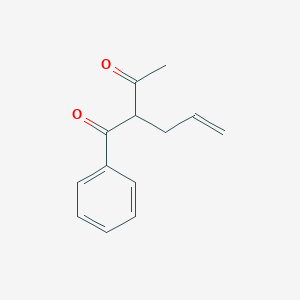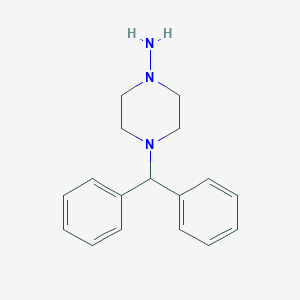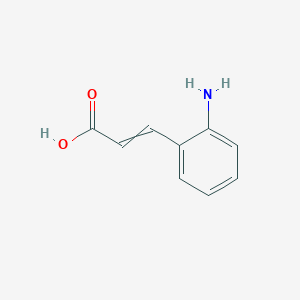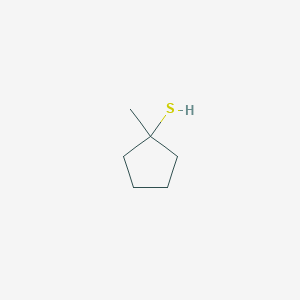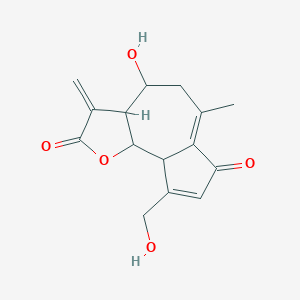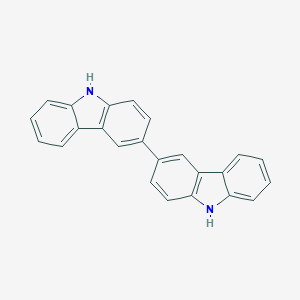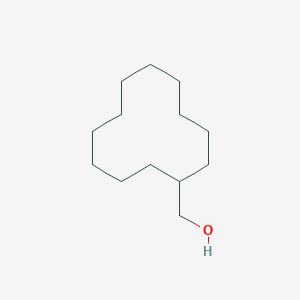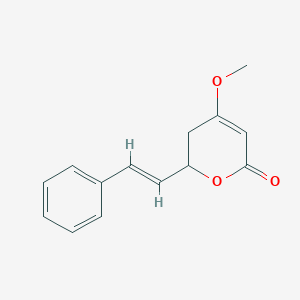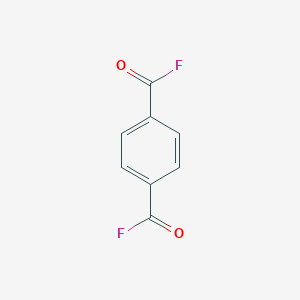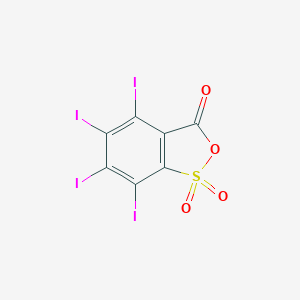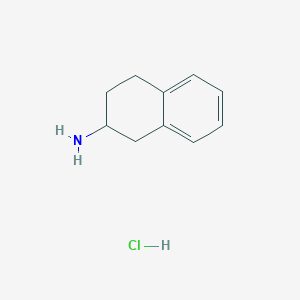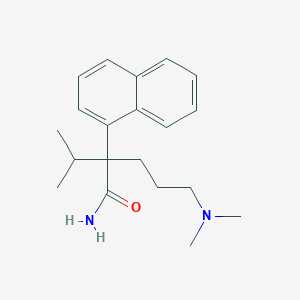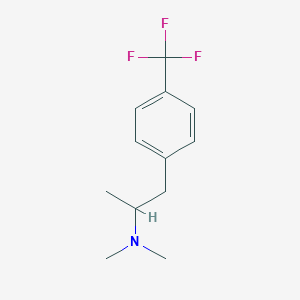
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of phenethylamine and has a trifluoromethyl group attached to the alpha carbon atom.
Mecanismo De Acción
The mechanism of action of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is also believed to have an effect on the immune system by reducing the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to improve cognitive function and memory retention in animal models. Moreover, it has been shown to have an analgesic effect and can reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- in lab experiments include its potential use as a drug delivery system, its ability to cross the blood-brain barrier, and its anti-inflammatory properties. However, the limitations of using Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.
Direcciones Futuras
There are many future directions for the study of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl-. One potential direction is the development of new drug delivery systems using this compound. Another potential direction is the study of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- is a chemical compound that has potential applications in various fields of scientific research. Its complex synthesis method and potential as a drug delivery system make it an interesting compound to study. Moreover, its anti-inflammatory properties and potential use in the treatment of neurological disorders make it a promising compound for future research.
Métodos De Síntesis
The synthesis of Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate and a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of reactions to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Moreover, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
1810-16-8 |
|---|---|
Nombre del producto |
Phenethylamine, m-trifluoromethyl-alpha,N,N-trimethyl- |
Fórmula molecular |
C12H16F3N |
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3N/c1-9(16(2)3)8-10-4-6-11(7-5-10)12(13,14)15/h4-7,9H,8H2,1-3H3 |
Clave InChI |
WLLQUCUAFUGKTR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)N(C)C |
SMILES canónico |
CC(CC1=CC=C(C=C1)C(F)(F)F)N(C)C |
Sinónimos |
N,N,α-Trimethyl-m-(trifluoromethyl)benzeneethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



